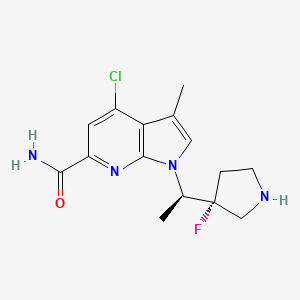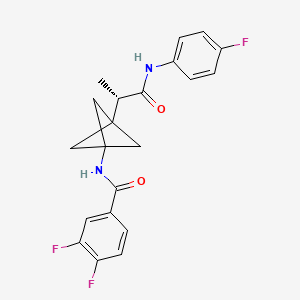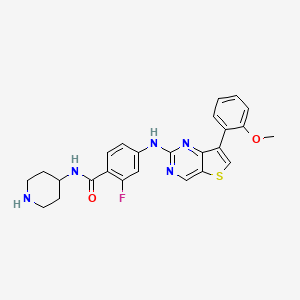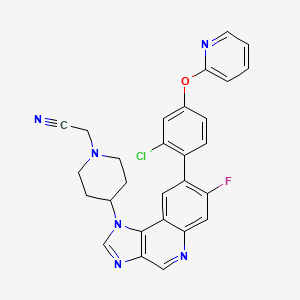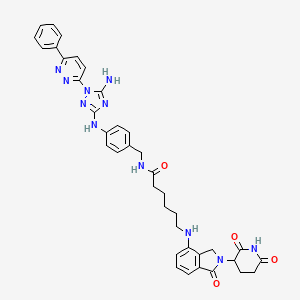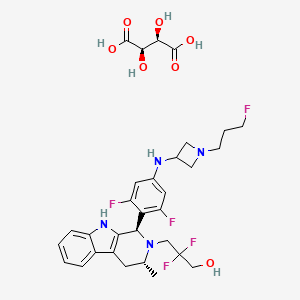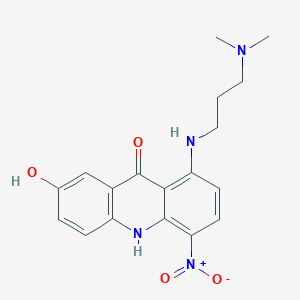
Topoisomerase II inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase II inhibitor 3 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and repair. This compound is part of a broader class of topoisomerase inhibitors, which are used in clinical settings to treat various cancers by interfering with the DNA processes essential for cancer cell proliferation .
Méthodes De Préparation
The synthesis of Topoisomerase II inhibitor 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the reaction of a precursor compound with thionyl chloride and pyridine to form an acid chloride, which then reacts with phenols to produce the desired inhibitor . Industrial production methods often involve optimizing these reactions for higher yields and purity, using large-scale reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
Topoisomerase II inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common conditions for these reactions include specific temperatures, solvents, and catalysts to ensure the desired products are formed efficiently .
Applications De Recherche Scientifique
Topoisomerase II inhibitor 3 has a wide range of scientific research applications:
Mécanisme D'action
Topoisomerase II inhibitor 3 exerts its effects by binding to the topoisomerase II enzyme and preventing it from interacting with DNA. This inhibition disrupts the enzyme’s ability to cleave and re-ligate double-strand DNA breaks, leading to the accumulation of DNA damage and the inhibition of cancer cell proliferation . The molecular targets include the DNA binding domain of topoisomerase II, and the pathways involved are those related to DNA replication and repair .
Comparaison Avec Des Composés Similaires
Topoisomerase II inhibitor 3 is unique compared to other similar compounds due to its specific binding affinity and lower cytotoxicity. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor that also targets the enzyme but has higher cytotoxicity.
Doxorubicin: Another topoisomerase II inhibitor used in cancer therapy, known for its cardiotoxicity.
Teniposide: Similar to etoposide but with different pharmacokinetic properties.
This compound stands out due to its potential for lower side effects and higher specificity in targeting cancer cells .
Propriétés
Formule moléculaire |
C18H20N4O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propylamino]-7-hydroxy-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C18H20N4O4/c1-21(2)9-3-8-19-14-6-7-15(22(25)26)17-16(14)18(24)12-10-11(23)4-5-13(12)20-17/h4-7,10,19,23H,3,8-9H2,1-2H3,(H,20,24) |
Clé InChI |
VNSZLRBNUNIGRI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NC3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


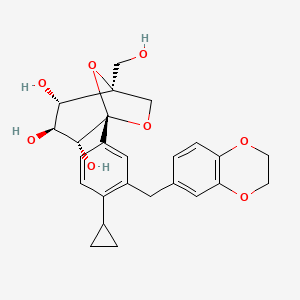
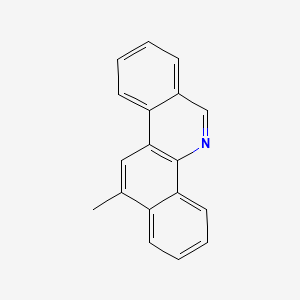
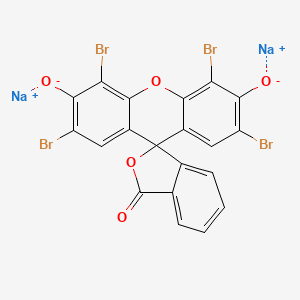
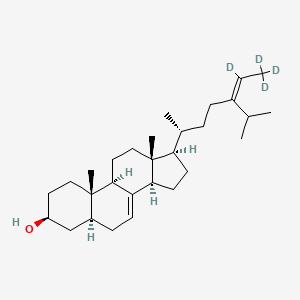
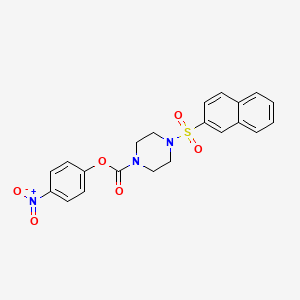
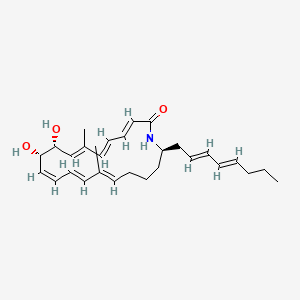
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
